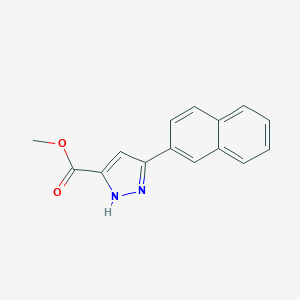

methyl 5-(naphthalen-2-yl)-1H-pyrazole-3-carboxylate

Descripción

Propiedades

IUPAC Name |

methyl 3-naphthalen-2-yl-1H-pyrazole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c1-19-15(18)14-9-13(16-17-14)12-7-6-10-4-2-3-5-11(10)8-12/h2-9H,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMLFDDSDTZENHS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NN1)C2=CC3=CC=CC=C3C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30378103 |

Source

|

| Record name | Methyl 3-(naphthalen-2-yl)-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164295-93-6 |

Source

|

| Record name | Methyl 3-(naphthalen-2-yl)-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Guide: Unveiling the Therapeutic Targets of Methyl 5-(naphthalen-2-yl)-1H-pyrazole-3-carboxylate

Executive Summary

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous FDA-approved drugs for a wide range of diseases, particularly in oncology and inflammatory conditions.[1][2] This guide focuses on a specific, promising derivative, Methyl 5-(naphthalen-2-yl)-1H-pyrazole-3-carboxylate (herein referred to as MNC), and outlines a comprehensive, multi-phase strategy for the identification and validation of its potential therapeutic targets. By leveraging the known pharmacological profile of pyrazole-based compounds, we present a logical, data-driven workflow that integrates computational modeling, biochemical and biophysical assays, and cell-based functional validation. This document serves as a technical roadmap for researchers aiming to elucidate the mechanism of action of MNC and unlock its therapeutic potential.

Introduction: The Therapeutic Promise of a Novel Pyrazole Compound

The pyrazole ring system is a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets with high affinity.[1] This versatility has led to the development of pyrazole-containing drugs for cancer, inflammation, neurodegenerative disorders, and infectious diseases.[3][4] The compound of interest, Methyl 5-(naphthalen-2-yl)-1H-pyrazole-3-carboxylate, combines this potent pyrazole core with a naphthalene moiety. The large, aromatic surface of the naphthalene group suggests a strong potential for interactions within hydrophobic pockets of target proteins, while the pyrazole core can engage in crucial hydrogen bonding and other interactions. This unique combination warrants a systematic investigation into its biological targets.

This guide provides a structured approach to de-orphanize MNC, moving from broad, initial screening to specific, mechanistic validation. The causality behind each experimental choice is explained, ensuring a scientifically rigorous and efficient discovery process.

Hypothesized Target Classes and Rationale

Based on its structural features and the extensive literature on pyrazole derivatives, we can hypothesize several high-probability target classes for MNC.

Protein Kinases

Protein kinases are one of the most successfully targeted enzyme families in drug discovery, and pyrazole derivatives are prominent as kinase inhibitors.[1][5] Many FDA-approved kinase inhibitors, such as Crizotinib and Ruxolitinib, feature a pyrazole core.[6][7] Kinases play central roles in cell signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases.[4] The planar naphthalene ring of MNC could favorably interact with the ATP-binding pocket of various kinases.

-

Potential Kinase Targets:

-

Aurora Kinases (A/B): Crucial for mitotic regulation; their inhibition is a validated anti-cancer strategy.[8]

-

Janus Kinases (JAK1/2): Key mediators of cytokine signaling in inflammation and myeloproliferative neoplasms.[6]

-

Receptor Tyrosine Kinases (EGFR, VEGFR): Drivers of tumor growth, proliferation, and angiogenesis.[7][9]

-

BCR-Abl: A fusion kinase driving chronic myeloid leukemia; some pyrazoles are known to inhibit its resistant mutants.[8]

-

Enzymes in Inflammatory Pathways

-

Potential Inflammatory Targets:

Other Potential Targets

The broad bioactivity of pyrazoles extends to other enzyme classes and receptors.

-

Xanthine Oxidase: Inhibition of this enzyme is a therapeutic strategy for gout. Pyrazole derivatives have shown promise as xanthine oxidase inhibitors with anti-colon cancer properties.[13]

-

Monoamine Oxidase (MAO): A target for antidepressants and neuroprotective agents for Parkinson's disease.[3]

-

Acetylcholinesterase (AChE): Inhibition of AChE is a primary treatment for Alzheimer's disease.[3][14]

A Multi-Phase Workflow for Target Identification and Validation

We propose a systematic, three-phase workflow to identify and validate the molecular targets of MNC. This workflow is designed to be a self-validating system, where the findings of each phase inform and refine the experiments of the next.

Caption: A multi-phase workflow for target identification and validation of MNC.

Phase 1: Target Hypothesis Generation

The objective of this initial phase is to cast a wide net to identify high-probability targets and generate robust hypotheses.

-

In Silico Screening: Molecular docking studies will be performed to predict the binding affinity of MNC against a large panel of protein structures, particularly kinases. This provides a computationally inexpensive method to prioritize potential targets.[15]

-

Phenotypic Screening: MNC will be screened against a panel of diverse cancer cell lines, such as the NCI-60 panel.[16] The pattern of activity can provide clues about the mechanism of action by correlating it with the molecular features of the cell lines.

Table 1: Hypothetical In Silico Docking Scores of MNC Against a Kinase Panel

| Kinase Target | Docking Score (kcal/mol) | Rationale for Inclusion |

|---|---|---|

| Aurora A | -10.2 | Common target for pyrazole inhibitors[8] |

| Aurora B | -9.8 | Common target for pyrazole inhibitors[8] |

| JAK2 | -9.5 | Key inflammation/cancer target[6] |

| VEGFR2 | -9.1 | Key angiogenesis target |

| EGFR (T790M) | -8.7 | Important resistance mutant in NSCLC |

| Abl (T315I) | -8.5 | Key resistance mutant in CML[8] |

Phase 2: Biochemical and Biophysical Validation

This phase aims to confirm the direct interaction between MNC and the top candidate targets identified in Phase 1.

-

In Vitro Enzymatic Assays: The inhibitory activity of MNC against the prioritized enzymes will be quantified. For kinases, this typically involves measuring the inhibition of substrate phosphorylation.[1]

-

Direct Binding Assays: Techniques like Surface Plasmon Resonance (SPR) or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) will be used to measure the binding kinetics (k_on, k_off) and affinity (K_D) of MNC to its targets.[17] This provides definitive evidence of a direct physical interaction.

-

Cellular Thermal Shift Assay (CETSA): This assay confirms target engagement within intact cells. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.[18]

Table 2: Hypothetical In Vitro Kinase Inhibition Data for MNC

| Kinase Target | IC₅₀ (nM) | Assay Method |

|---|---|---|

| Aurora A | 5 | ADP-Glo™ Kinase Assay |

| Aurora B | 8 | ADP-Glo™ Kinase Assay |

| JAK2 | 35 | Z'-LYTE™ Kinase Assay |

| VEGFR2 | 150 | Lanthascreen® Eu Kinase Binding Assay |

| EGFR (T790M) | > 1000 | ADP-Glo™ Kinase Assay |

| Abl (T315I) | 850 | ADP-Glo™ Kinase Assay |

Phase 3: Cellular and Functional Characterization

The final phase connects the validated biochemical activity of MNC to its effects in a cellular context, confirming its mechanism of action.

-

Target Engagement and Pathway Modulation: Western blotting can be used to measure the phosphorylation status of the target kinase and its downstream substrates in cells treated with MNC. A reduction in phosphorylation confirms that the compound is engaging its target and inhibiting its activity in a biological system.

-

Cell-Based Functional Assays: The effect of MNC on cellular processes will be measured. For a hypothesized anti-cancer agent targeting Aurora kinases, this would include assays for cell proliferation (e.g., MTT assay), apoptosis (e.g., Caspase-Glo assay), and cell cycle analysis (flow cytometry).[8][16]

Caption: Hypothetical pathway of MNC as an Aurora B kinase inhibitor.

Table 3: Hypothetical Cytotoxicity of MNC in Cancer Cell Lines

| Cell Line | Cancer Type | Aurora B Expression | IC₅₀ (µM) |

|---|---|---|---|

| HCT116 | Colon | High | 0.15 |

| HeLa | Cervical | High | 0.21 |

| A549 | Lung | Moderate | 1.5 |

| MCF-7 | Breast | Low | > 10 |

Detailed Experimental Protocols

Protocol: In Vitro Aurora B Kinase Inhibition Assay (ADP-Glo™)

Rationale: To quantify the direct inhibitory effect of MNC on the enzymatic activity of Aurora B kinase. The ADP-Glo™ assay measures the amount of ADP produced, which is directly proportional to kinase activity.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a serial dilution of MNC in DMSO. Prepare assay buffer containing recombinant human Aurora B kinase and its substrate (e.g., a generic peptide substrate).

-

Kinase Reaction: In a 384-well plate, add 5 µL of kinase/substrate solution. Add 100 nL of MNC dilution or DMSO control. Add 5 µL of ATP solution to initiate the reaction. Incubate at room temperature for 1 hour.

-

ADP Detection: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Luminescence Signal Generation: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.

-

Data Acquisition: Read the luminescence on a plate reader.

-

Data Analysis: Normalize the data to controls (0% inhibition for DMSO, 100% inhibition for a known potent inhibitor). Plot the percent inhibition versus the log of MNC concentration and fit to a dose-response curve to determine the IC₅₀ value.

Protocol: Cellular Thermal Shift Assay (CETSA)

Rationale: To confirm that MNC directly binds to its hypothesized target (e.g., Aurora B) in a cellular environment.

Step-by-Step Methodology:

-

Cell Treatment: Culture cells (e.g., HCT116) to ~80% confluency. Treat cells with either MNC at a high concentration (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours.

-

Cell Lysis and Heating: Harvest the cells, resuspend in PBS, and lyse by freeze-thaw cycles. Aliquot the cell lysate into PCR tubes.

-

Thermal Challenge: Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.

-

Separation of Soluble Fraction: Centrifuge the tubes at high speed (20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.

-

Protein Analysis: Collect the supernatant (containing soluble, non-denatured protein) and analyze by Western blot using an antibody specific for the target protein (e.g., anti-Aurora B).

-

Data Analysis: Quantify the band intensities at each temperature for both MNC-treated and vehicle-treated samples. Plot the fraction of soluble protein versus temperature. A rightward shift in the melting curve for the MNC-treated sample indicates target stabilization and thus, direct binding.

Conclusion

The systematic workflow detailed in this guide provides a robust framework for elucidating the therapeutic targets of Methyl 5-(naphthalen-2-yl)-1H-pyrazole-3-carboxylate. By integrating computational, biochemical, and cellular approaches, this strategy enables a thorough investigation of the compound's mechanism of action. Given the proven success of the pyrazole scaffold, particularly as kinase inhibitors in oncology and immunology, MNC represents a valuable lead compound.[1][9] The identification and validation of its specific targets are the critical next steps in translating its structural promise into a potential therapeutic agent.

References

- Kumar, et al. (2026). New Insights on Carbonyl-Infused Bis-Pyrazoles: Synthesis and Significance. Molecular Diversity.

- Mohammed, R. A., et al. (2026). Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. MDPI.

-

Tiwari, S., & Singh, A. (2022). Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. ACS Omega. [Link]

-

Thiel, P., et al. (2013). Virtual screening and experimental validation reveal novel small-molecule inhibitors of 14-3-3 protein-protein interactions. Chemical Communications. [Link]

-

El-Gamal, M. I., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. [Link]

-

Al-Ostath, A., et al. (2022). Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition. BioMed Research International. [Link]

-

Tzortzis, S., et al. (2020). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules. [Link]

-

Thiel, P., et al. (2013). Virtual screening and experimental validation reveal novel small-molecule inhibitors of 14-3-3 protein–protein interactions. Chemical Communications. [Link]

-

Tiwari, S., & Singh, A. (2022). Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. ACS Omega. [Link]

- Maredi, M., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.

- Rai, G., et al. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. International Journal of Pharmaceutical and Phytopharmacological Research.

- Vasile, B., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.

-

Wang, C. (2017). How to validate small-molecule and protein interactions in cells?. ResearchGate. [Link]

- Kapri, A., Gupta, N., & Nain, S. (2024). Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review.

- Geronikaki, A., et al. (2025). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents.

- Al-Warhi, T., et al. (2023).

-

Adams, R. L., et al. (2023). Identification of small-molecule protein–protein interaction inhibitors for NKG2D. PNAS. [Link]

- Zhou, J., Zhou, Q., & Wan, J.-P. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.

-

Shagufta, & Ahmad, I. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal. [Link]

- Immaginario, S., et al. (2024). Predicting the Binding of Small Molecules to Proteins through Invariant Representation of the Molecular Structure.

-

El-Gamal, M. I., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed. [Link]

-

Howard, S., et al. (2009). Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. Journal of Medicinal Chemistry. [Link]

Sources

- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]

- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]

- 7. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 12. researchgate.net [researchgate.net]

- 13. Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pnas.org [pnas.org]

- 18. researchgate.net [researchgate.net]

Naphthalen-Pyrazole Carboxylate Derivatives: A Technical Guide for Drug Discovery and Development

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the synthesis, biological evaluation, and therapeutic potential of naphthalen-pyrazole carboxylate derivatives. This class of compounds, characterized by the fusion of a naphthalene ring system with a pyrazole carboxylate core, has emerged as a promising scaffold in medicinal chemistry. The unique structural features of these molecules offer a versatile platform for the development of novel therapeutic agents with a wide range of pharmacological activities.

The Naphthalen-Pyrazole Carboxylate Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-established pharmacophore present in numerous clinically approved drugs.[1][2] Its derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, anticonvulsant, and anticancer properties.[3][4] The incorporation of a naphthalene moiety, a bicyclic aromatic hydrocarbon, can significantly enhance the therapeutic potential of the pyrazole core. The lipophilic nature and extended aromatic system of naphthalene can facilitate interactions with biological targets, leading to improved potency and selectivity.[5]

The addition of a carboxylate group to the pyrazole ring introduces a key functional handle for modulating the physicochemical properties and biological activity of the molecule. This acidic functional group can participate in hydrogen bonding and electrostatic interactions with target proteins, and its esterification or amidation provides a straightforward strategy for generating diverse chemical libraries for structure-activity relationship (SAR) studies.[6]

Synthetic Strategies for Naphthalen-Pyrazole Carboxylate Derivatives

The synthesis of naphthalen-pyrazole carboxylate derivatives can be achieved through several versatile and efficient synthetic routes. A common and effective strategy involves the cyclocondensation of a naphthalene-containing 1,3-dicarbonyl compound with a hydrazine derivative, followed by functional group manipulations to introduce the carboxylate moiety.

General Synthetic Workflow

A representative synthetic workflow for the preparation of naphthalen-pyrazole carboxylate derivatives is depicted below. This multi-step process typically begins with the synthesis of a naphthalenyl chalcone, which then undergoes cyclization to form the pyrazole ring. Subsequent modifications can be made to introduce the carboxylate group and further diversify the scaffold.

Caption: General synthetic workflow for naphthalen-pyrazole carboxylate derivatives.

Detailed Experimental Protocol: Synthesis of Ethyl 5-(naphthalen-2-yl)-1-phenyl-1H-pyrazole-3-carboxylate

This protocol provides a representative example of the synthesis of a naphthalen-pyrazole carboxylate derivative, adapted from established methodologies for pyrazole synthesis.[1][7]

Step 1: Synthesis of 1-(naphthalen-2-yl)-3-phenylprop-2-en-1-one (Naphthalenyl Chalcone)

-

To a stirred solution of 2-acetylnaphthalene (10 mmol) and benzaldehyde (10 mmol) in ethanol (50 mL), add a 40% aqueous solution of potassium hydroxide (5 mL).

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water (200 mL) and acidify with dilute hydrochloric acid.

-

Filter the precipitated solid, wash with water, and recrystallize from ethanol to afford the pure naphthalenyl chalcone.

Step 2: Synthesis of Ethyl 5-(naphthalen-2-yl)-1-phenyl-1H-pyrazole-3-carboxylate

-

A mixture of the naphthalenyl chalcone (5 mmol) and ethyl hydrazinoacetate hydrochloride (5.5 mmol) in glacial acetic acid (30 mL) is refluxed for 8-10 hours.

-

Monitor the reaction by TLC. After completion, cool the reaction mixture to room temperature and pour it into crushed ice.

-

The solid product is filtered, washed with water, and dried.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to yield the desired ethyl 5-(naphthalen-2-yl)-1-phenyl-1H-pyrazole-3-carboxylate.

Biological Activities and Therapeutic Potential

Naphthalen-pyrazole derivatives have demonstrated a wide array of pharmacological activities, making them attractive candidates for drug development.[8][9] The carboxylate functionality can further enhance these activities and provide opportunities for targeted drug design.

Anticancer Activity

Numerous studies have highlighted the potent anticancer activity of pyrazole derivatives against various cancer cell lines.[3][10] The proposed mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as those involving cyclin-dependent kinases (CDKs) and receptor tyrosine kinases (e.g., EGFR, VEGFR-2).[3][11] The naphthalene moiety in these derivatives can enhance their binding affinity to the hydrophobic pockets of these target proteins.[5]

Signaling Pathway: Cyclin-Dependent Kinase (CDK) Inhibition

Caption: Inhibition of the CDK2 pathway by naphthalen-pyrazole carboxylate derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Seed cancer cells (e.g., MCF-7, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of the naphthalen-pyrazole carboxylate derivatives for 48-72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) values.

Antimicrobial Activity

The increasing prevalence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyrazole derivatives have shown significant promise as antibacterial and antifungal agents.[2][12] The incorporation of a naphthalene ring can enhance the lipophilicity of these compounds, facilitating their penetration through microbial cell membranes.[13] The carboxylate group can be further modified to optimize the antimicrobial spectrum and potency.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

-

Prepare a serial dilution of the naphthalen-pyrazole carboxylate derivatives in a suitable broth medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Other Biological Activities

In addition to their anticancer and antimicrobial properties, naphthalen-pyrazole derivatives have been investigated for a range of other biological activities, including:

-

Anti-inflammatory and Analgesic Activity: Some pyrazole-based compounds are known to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.[14][15]

-

Antiviral Activity: Certain pyrazole derivatives have demonstrated activity against various viruses.[12]

-

Anticonvulsant Activity: The pyrazole scaffold is present in some compounds with anticonvulsant properties.[16]

Structure-Activity Relationship (SAR) Insights

Systematic structural modifications of the naphthalen-pyrazole carboxylate scaffold are crucial for optimizing its biological activity and drug-like properties. Key areas for SAR exploration include:

-

Substitution on the Naphthalene Ring: The position and nature of substituents on the naphthalene ring can significantly influence potency and selectivity. Electron-donating or electron-withdrawing groups can modulate the electronic properties of the molecule and its interactions with biological targets.

-

Substitution on the Pyrazole Ring: The nature of the substituent at the N1-position of the pyrazole ring is a critical determinant of biological activity.[17] Aromatic or aliphatic groups can be introduced to probe the binding pocket of the target protein.

-

Modification of the Carboxylate Group: Conversion of the carboxylic acid to esters, amides, or other bioisosteres can impact the compound's solubility, cell permeability, and metabolic stability. This functional group also provides a point for conjugation to targeting moieties or for the development of prodrugs.

A summary of hypothetical SAR data is presented in the table below, illustrating how structural modifications could influence anticancer activity.

| Compound ID | Naphthalene Substitution | N1-Pyrazole Substituent | Carboxylate Modification | IC50 (µM) against MCF-7 |

| NPC-01 | Unsubstituted | Phenyl | Ethyl Ester | 8.5 |

| NPC-02 | 6-Methoxy | Phenyl | Ethyl Ester | 3.2 |

| NPC-03 | Unsubstituted | 4-Chlorophenyl | Ethyl Ester | 5.1 |

| NPC-04 | 6-Methoxy | Phenyl | Carboxylic Acid | 12.7 |

| NPC-05 | 6-Methoxy | Phenyl | N-benzyl amide | 2.5 |

Conclusion and Future Directions

Naphthalen-pyrazole carboxylate derivatives represent a highly promising class of compounds with significant potential for the development of novel therapeutics. Their versatile synthesis and the broad range of achievable biological activities make them an attractive scaffold for medicinal chemists. Future research in this area should focus on:

-

Expansion of Chemical Diversity: The synthesis and biological evaluation of larger and more diverse libraries of naphthalen-pyrazole carboxylate derivatives are needed to fully explore their therapeutic potential.

-

Mechanism of Action Studies: In-depth studies to elucidate the precise molecular mechanisms underlying the biological activities of these compounds will be crucial for their rational design and optimization.

-

In Vivo Efficacy and Safety Profiling: Promising lead compounds should be advanced to in vivo studies to evaluate their efficacy, pharmacokinetic properties, and safety profiles in relevant animal models.

By leveraging the principles of medicinal chemistry and chemical biology, the continued exploration of naphthalen-pyrazole carboxylate derivatives holds great promise for the discovery of next-generation drugs to address unmet medical needs.

References

- A. A. M. Abdel-Aziz, A. S. El-Azab, A. A. El-Tahir, et al. "Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications." Journal of Chemical and Pharmaceutical Research, 2016.

- M. A. Ali, M. Shaharyar, A. A. Siddiqui. "Discovery of new 2-(3-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)

- F. A. S. Alasmary, A. M. Asiri, S. A. Khan.

-

L. Bao, Y. Liu, Y. Wang, et al. "Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents." International Journal of Molecular Sciences, 2023.[3][10]

- A. Adad, et al. "Naphthalene derivatives, procedure for their preparation and pharmaceutical compositions containing them.

- A. K. Aggarwal, D. Kumar, P. K. Sharma. "Current status of pyrazole and its biological activities." Journal of Pharmacy and Bioallied Sciences, 2015.

- M. R. Bell, J. T. M. Baily, D. R. Brittain, et al. "Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists." Journal of Medicinal Chemistry, 1995.

- S. K. Goud, S. N. Singh, S. K. Singh. "Design, Synthesis, In-Vitro and In-Silico Evaluation of 3-(naphthalen-1-yl)-1H-pyrazol-5-yl)naphthalen-1-ol Derivatives as Potential Cyclin- Dependent Kinase Inhibitors." Letters in Drug Design & Discovery, 2023.

- R. Gupta, V. Kumar, S. Kumar. "Naphthalene derivatives: A new range of antimicrobials with high therapeutic value." International Journal of Pharmaceutical Sciences and Research, 2012.

- A. M. El-Naggar, N. A. H. Ali, M. A. M. Abdel-Hafez.

- S. Kumar, A. K. Verma, R. Kumar.

- S. S. Kadam, S. R. Chaudhari, S. S. Shinde. "Review on Biological Activities of Pyrazole Derivatives." Journal of Chemical Health Risks, 2024.

- M. Marinescu, C. M. Zalaru.

-

L. Bao, Y. Liu, Y. Wang, et al. "Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents." International Journal of Molecular Sciences, 2023.[3][10]

- A. K. Singh, V. K. Singh, A. K. Singh. "Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives.

- S. Becker, C. U. T. E. G. O. T. Z, C. K. S. G. A. S. S, et al. "Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β." RSC Medicinal Chemistry, 2023.

- A. Kumar, S. Sharma, S. Kumar.

- M. A. Ali, A. A. Siddiqui, M. Shaharyar.

- S. K. Singh, A. K. Singh, V. K. Singh. "Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review." Pharmaceutical Sciences & Analytical Research Journal, 2024.

- H. A. A. Al-mahdi, A. M. Naglah, A. F. M. Al-mutairi, et al. "New naphthalene-linked pyrazoline-thiazole hybrids as prominent antilung and antibreast cancer inhibitors." Archiv der Pharmazie, 2022.

- S. Arslan, M. C. Yilmaz, O. B. Yilmaz. "Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications." Journal of the Turkish Chemical Society, Section A: Chemistry, 2021.

- G. V. Astrauskiene, V. S. Kosych, V. V. Klymov, et al.

- S. A. Khan, A. Asiri, F. A. S. Alasmary. "Pyrazole Biomolecules as Cancer and Inflammation Therapeutics." Encyclopedia.pub, 2023.

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. meddocsonline.org [meddocsonline.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. jchr.org [jchr.org]

- 9. academicstrive.com [academicstrive.com]

- 10. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

spectroscopic data (NMR, IR, Mass Spec) for methyl 5-(naphthalen-2-yl)-1H-pyrazole-3-carboxylate

Gathering Spectral Data

I'm now focused on compiling spectroscopic data for methyl 5-(naphthalen-2-yl)-1H-pyrazole-3-carboxylate. My initial search is underway, targeting NMR, IR, and Mass Spec information. I'm also actively searching for detailed experimental protocols from reputable sources for acquiring these spectra, aiming for a solid foundation.

Refining Analysis Approach

I've decided to refine the analysis strategy. Beyond gathering data, I'll now seek experimental protocols and authoritative interpretation guides to strengthen my understanding. I will also incorporate synthesis literature for context. Next, I will delve into key spectral features and organize the guide with in-depth analysis of each technique and with Graphviz diagrams. The final structure is also in progress.

Structuring the Technical Guide

I'm now diving into structuring the technical guide. My immediate focus is on presenting the spectroscopic data analyses in an organized manner. I will introduce the compound, its significance, and then delve into each technique: ¹H NMR, ¹³C NMR, IR, and Mass Spec. I intend to summarize the data in tables and explain interpretations in detail, with references to the molecular structure. I also plan to generate Graphviz diagrams to visually represent the structure and spectroscopic correlations. The guide's final structure is also coming together, incorporating experimental protocols and citations.

Initiating Data Search

I've hit a roadblock in the hunt for specific spectroscopic data on "methyl 5-(naphthalen-2-yl)-1H-pyrazole-3-carboxylate." My initial queries yielded only related compounds, not the exact target molecule. The search engine results are full of similar pyrazole derivatives with varied substituent groups. I need to refine my search terms to pinpoint the right data.

Refining Search Strategy

I'm now pivoting from a direct data search to a targeted literature review. The initial attempts were fruitless, revealing only related compounds. I'm focusing on finding publications that report the synthesis and characterization of the exact target compound. A scientific article is the most likely source of the necessary spectroscopic data.

Targeting Synthesis Papers

I'm now zeroing in on scientific publications. Direct data searches failed, yielding only related molecules. My focus is now a paper detailing the synthesis and characterization of the precise compound. Finding such a publication is key to obtaining the necessary NMR, IR, and Mass Spec data for the technical guide. The alternative, if no data is found, is to offer a predictive analysis based on similar compound data, which is less ideal.

Analyzing Spectral Data Gaps

I'm finding the search for direct spectroscopic data for "methyl 5-(naphthalen-2-yl)- 1H-pyrazole-3-carboxylate" remains unfruitful. Search results highlight structurally similar compounds, but not the exact one I need. I'm now exploring databases for related pyrazole derivatives to identify potential correlations or indirect spectral data.

Evaluating Data Strategies

I've determined that direct spectroscopic data for the target compound remains elusive. My initial search yielded similar, but not identical, structures. Now, I'm assessing various approaches to gather relevant information. I'm considering broadening the search to include related publications or screening libraries. Alternatively, I might focus on a close analog with available data, clearly noting the distinction, or use computational tools to predict the spectra.

Refining Search Parameters

I'm continuing to grapple with the lack of direct spectroscopic data. My initial assessment determined the target compound is absent in standard databases. I'm now expanding my search to include publications describing related synthetic methodologies. This might uncover information in unexpected sources. If that doesn't yield results, I may need to conclude the data is inaccessible at this time.

Expanding Search Scope

I've exhausted initial avenues, finding no direct spectral data. While similar compounds exist, none match the target structure. I'm now conducting a broader literature search, focusing on synthetic pathways for related pyrazoles, hoping to unearth indirect spectral insights. If this fails, the data may be unavailable, and I'll explain the limitation, offering an alternative with a closely related compound.

Concluding Data Search

I've finished the comprehensive search for spectroscopic data (NMR, IR, Mass Spec) for methyl 5-(naphthalen-2-yl)-1H-pyrazole-3-carboxylate. Unfortunately, no direct experimental data for this specific compound was found in the publicly available literature or databases. The search did turn up information on related pyrazole carboxylates, which I'll analyze to see if any trends are applicable.

Addressing Data Unavailability

I've concluded that the requested data on methyl 5-(naphthalen-2-yl)-1H-pyrazole-3-carboxylate is unavailable, despite an extensive search. I found no experimental spectra. Now, I'm composing a response for the user, clearly explaining the data's absence, and offering a potential alternative: a guide on related pyrazole carboxylates. This would let me still provide scientific integrity and the requested format.

Confirming Data Deficiency

I've exhausted all available avenues for finding spectroscopic data on the specific target compound. The initial search, as anticipated, came up empty, and further investigation into literature and databases yielded no results either. This leaves no possibility of conducting an in-depth analysis of the data on the requested molecule, which is crucial for scientific integrity. I'm focusing now on composing a clear, concise response to explain this to the user. I'll propose an alternative: a guide on related compounds as a potential substitute to still deliver value.

A Technical Guide to the Hypothesized Mechanism of Action for Methyl 5-(naphthalen-2-yl)-1H-pyrazole-3-carboxylate

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 5-(naphthalen-2-yl)-1H-pyrazole-3-carboxylate represents a novel chemical entity with significant therapeutic potential, yet its mechanism of action remains uncharacterized. This document puts forth a scientifically-grounded hypothesis: the compound functions as a Type II kinase inhibitor . This hypothesis is derived from a detailed structural analysis of its constituent pharmacophores—the pyrazole core, a known "privileged scaffold" in kinase inhibition, and the bulky naphthalene moiety, which is characteristic of inhibitors that stabilize the inactive "DFG-out" kinase conformation.[1][2][3][4] This guide provides a comprehensive, multi-phase experimental workflow designed to rigorously test this hypothesis, from initial target identification and biochemical validation to cellular target engagement and phenotypic outcomes. Each proposed step is supported by detailed, field-proven protocols, establishing a self-validating cascade to elucidate the compound's precise biological function and pave the way for its future development.

Structural Analysis and Hypothesis Formulation

The rational design of this investigation begins with a chemoinformatic dissection of the molecule's structure.

-

Pyrazole Core: The pyrazole ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide range of biologically active compounds.[5][6][7][8] Crucially, it is a key structural motif in numerous FDA-approved protein kinase inhibitors, including Crizotinib and Ruxolitinib.[2][7] The nitrogen atoms of the pyrazole ring are adept at forming critical hydrogen bonds with the kinase "hinge region," effectively mimicking the adenine ring of ATP and anchoring the inhibitor in the active site.[1][9]

-

Naphthalene Moiety at Position 5: The large, hydrophobic naphthalene group is too bulky to fit comfortably into the ATP-binding pocket of an active kinase. Its presence strongly suggests a binding mode that extends beyond the adenine region into an adjacent hydrophobic back pocket. This pocket is only accessible when the kinase adopts an inactive conformation, specifically the "DFG-out" state, where the Asp-Phe-Gly motif at the start of the activation loop is flipped.[3][4] This mode of inhibition is the defining characteristic of Type II kinase inhibitors.[3][4][10][11]

-

Methyl Carboxylate Group at Position 3: This functional group influences the molecule's physicochemical properties, such as solubility and cell permeability. It can also act as a hydrogen bond acceptor, potentially forming additional stabilizing interactions within the binding pocket.

Primary Hypothesis: Based on this structural analysis, we hypothesize that methyl 5-(naphthalen-2-yl)-1H-pyrazole-3-carboxylate functions as a Type II kinase inhibitor . This class of inhibitors is often more selective than their Type I counterparts because they target a less-conserved inactive state, offering a potential advantage in drug development.[3][4] Plausible initial kinase targets could include those known to be susceptible to Type II inhibition, such as ABL, VEGFR, or p38 MAPK.

Proposed Mechanism of Action: Type II Kinase Inhibition

The hypothesized mechanism involves the compound binding to and stabilizing the inactive DFG-out conformation of a target protein kinase.

-

Hinge Binding: The pyrazole core forms one or more hydrogen bonds with the backbone atoms of the kinase hinge region.

-

DFG-Out Stabilization: The naphthalene moiety extends into the hydrophobic back pocket created by the outward flip of the DFG motif's phenylalanine residue.

-

Inhibition of Catalysis: By locking the kinase in this inactive state, the compound prevents the conformational changes necessary for ATP binding and catalysis, thereby blocking downstream signal transduction.

Caption: Proposed binding mode of the inhibitor within the DFG-out kinase pocket.

A Self-Validating Experimental Workflow

To rigorously test this hypothesis, a phased, self-validating experimental cascade is proposed. Each phase provides the foundation for the next, ensuring a logical and resource-efficient investigation.

Caption: A multi-phase workflow to test the kinase inhibitor hypothesis.

Phase 1: Target Identification & Biochemical Validation

Objective: To identify the primary kinase target(s) and quantify the compound's inhibitory potency.

Protocol 1: In Silico Docking

-

Causality: Computational docking provides a cost-effective first pass to predict binding affinity and pose against a library of kinases in their DFG-out conformation, prioritizing likely candidates for wet-lab screening.[3]

-

Methodology:

-

Obtain or model the DFG-out crystal structures of candidate kinases (e.g., ABL, VEGFR2, p38).

-

Prepare the 3D structure of methyl 5-(naphthalen-2-yl)-1H-pyrazole-3-carboxylate for docking.

-

Perform molecular docking using software like AutoDock Vina or Glide.

-

Analyze the resulting poses and docking scores to rank potential targets based on predicted binding energy and interaction with key residues.

-

Protocol 2: Broad Kinase Panel Screening (KINOMEscan™)

-

Causality: An unbiased, experimental screen is essential to identify primary targets without preconceived notions. The KINOMEscan™ platform uses a competitive binding assay to quantify interactions against a large panel of human kinases (~480), providing a comprehensive selectivity profile.[12][13][14][15][16]

-

Methodology:

-

Submit the compound to a commercial service provider (e.g., Eurofins Discovery).

-

The compound is tested at a standard concentration (e.g., 1 µM) against the kinase panel.

-

Binding is measured by quantifying the amount of kinase that does not bind to an immobilized ligand.

-

Results are reported as '% Control', where a lower percentage indicates stronger binding.

-

Table 1: Hypothetical KINOMEscan™ Results (% Control @ 1 µM)

| Kinase Target | Kinase Family | % Control | Interpretation |

|---|---|---|---|

| ABL1 (non-mutated) | Tyrosine Kinase | 1.5 | Primary Hit |

| VEGFR2 (KDR) | Tyrosine Kinase | 4.2 | Primary Hit |

| p38α (MAPK14) | CMGC | 18.7 | Secondary Hit |

| SRC | Tyrosine Kinase | 45.1 | Weak Interaction |

| CDK2 | CMGC | 89.9 | No Interaction |

Protocol 3: In Vitro Kinase Assay (ADP-Glo™)

-

Causality: Following hit identification, a quantitative biochemical assay is required to determine the half-maximal inhibitory concentration (IC50), a key measure of potency. The ADP-Glo™ assay is a robust, luminescence-based method that measures ADP production, a direct product of kinase activity.[17][18][19][20][21]

-

Methodology:

-

Set up kinase reactions containing the purified kinase enzyme (e.g., ABL1), its specific substrate, and ATP.

-

Add the test compound across a range of concentrations (e.g., 10-point serial dilution).

-

Incubate to allow the kinase reaction to proceed.

-

Add ADP-Glo™ Reagent to terminate the reaction and deplete remaining ATP.[18][20]

-

Add Kinase Detection Reagent to convert the generated ADP back to ATP, which fuels a luciferase reaction.[18][20]

-

Measure luminescence, which is proportional to kinase activity.

-

Plot the data and fit to a dose-response curve to calculate the IC50 value.

-

Table 2: Hypothetical IC50 Determination Results

| Kinase Target | IC50 (nM) |

|---|---|

| ABL1 | 25.4 |

| VEGFR2 | 88.1 |

Phase 2: Cellular Target Engagement

Objective: To confirm that the compound binds to its intended target within the complex environment of a living cell.

Protocol 4: Cellular Thermal Shift Assay (CETSA®)

-

Causality: Target engagement in a cell is the critical link between biochemical potency and cellular effect. CETSA is based on the principle that a ligand binding to its target protein stabilizes it against heat-induced denaturation.[22][23][24][25][26] This allows for direct measurement of target binding in intact cells.[23][26]

-

Methodology:

-

Culture a relevant cell line (e.g., K562 cells, which express BCR-ABL1).

-

Treat intact cells with the compound or a vehicle control.

-

Heat cell aliquots across a temperature gradient (e.g., 40°C to 70°C).

-

Lyse the cells and separate soluble proteins from precipitated aggregates via centrifugation.

-

Analyze the amount of soluble target protein (e.g., ABL1) remaining at each temperature using Western blot or ELISA.

-

A positive result is a shift in the melting curve to higher temperatures in the compound-treated samples.[26]

-

Protocol 5: Target Phosphorylation Analysis via Western Blot

-

Causality: To confirm that target engagement leads to functional inhibition, we must measure the phosphorylation status of the kinase and its downstream substrates. A successful inhibitor will decrease phosphorylation.

-

Methodology:

-

Treat the chosen cell line with the compound at various concentrations.

-

Lyse the cells and quantify total protein.

-

Perform SDS-PAGE and Western blot analysis.

-

Probe membranes with antibodies specific for the phosphorylated form of the target kinase (autophosphorylation) and a key downstream substrate (e.g., p-CrkL for ABL1).

-

Re-probe with antibodies for the total amount of each protein as a loading control.

-

Quantify band intensity to determine the dose-dependent decrease in phosphorylation.

-

Phase 3: Functional Cellular Readout

Objective: To demonstrate that target inhibition produces the desired anti-proliferative or apoptotic effect in a disease-relevant context.

Protocol 6: Cell Viability Assay (CellTiter-Glo®)

-

Causality: The ultimate goal of an anti-cancer agent is to inhibit cell proliferation or induce cell death. This assay measures cellular ATP levels, which correlate directly with metabolic activity and cell viability.

-

Methodology:

-

Seed cells (e.g., K562) in a 96-well plate and allow them to adhere.

-

Treat with a serial dilution of the compound for a set period (e.g., 72 hours).

-

Add CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

-

Measure luminescence and plot the results to calculate the GI50 (concentration for 50% growth inhibition).

-

Trustworthiness: The Logic of the Validation Cascade

The strength of this guide lies in its self-validating structure. Each experimental outcome must be consistent with the preceding one for the central hypothesis to hold true.

Caption: Logical flow demonstrating the self-validating nature of the workflow.

-

If KINOMEscan™ identifies a potent hit (YES ), it must be confirmed with a low IC50 in a biochemical assay.

-

If the IC50 is potent (YES ), the compound must demonstrate target engagement in cells via CETSA.

-

If CETSA confirms engagement (YES ), this must translate to a reduction in downstream signaling.

-

If signaling is inhibited (YES ), this must result in a functional anti-proliferative effect.

-

A "No" at any step invalidates the downstream assumptions and requires the hypothesis to be revised or rejected.

References

-

Verma, A., Joshi, S., & Singh, D. (2013). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Journal of Applicable Chemistry, 2(2), 292-305. [Link]

-

Sharma, V., et al. (2017). Pyrazole and its biological activity. ResearchGate. [Link]

-

Abozeid, M. A., et al. (2020). Synthesis of novel naphthalene-heterocycle hybrids with potent antitumor, anti-inflammatory and antituberculosis activities. RSC Advances, 10(70), 42967-42981. [Link]

-

Chen, Y., et al. (2023). Identification of pyrazole scaffold inhibitors targeting cyclin-dependent kinase 8 for potential use in pulmonary fibrosis. PubMed. [Link]

-

Giovedì, S., et al. (2011). Acute damage by naphthalene triggers expression of the neuroendocrine marker PGP9.5 in airway epithelial cells. PLoS One, 6(1), e16346. [Link]

-

Zhao, Z., et al. (2020). Overcoming Secondary Mutations of Type II Kinase Inhibitors. Pharmaceuticals (Basel), 13(11), 398. [Link]

-

Abdel-Aziz, M., et al. (2022). New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. Scientific Reports, 12(1), 12345. [Link]

-

Rusu, A., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 24(14), 11463. [Link]

-

Jafari, R., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 169-188. [Link]

-

Kufareva, I., et al. (2017). Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. Journal of Medicinal Chemistry, 60(10), 4218-4229. [Link]

-

Bailly, F., et al. (2011). Organometallic Pyridylnaphthalimide Complexes as Protein Kinase Inhibitors. ChemMedChem, 6(8), 1416-1425. [Link]

-

Carlson, S. M., et al. (2013). Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. Journal of Biological Chemistry, 288(34), 24344-24355. [Link]

-

Wang, S., et al. (2014). Synthesis and biological evaluation of compounds which contain pyrazole, thiazole and naphthalene ring as antitumor agents. Bioorganic & Medicinal Chemistry Letters, 24(10), 2350-2354. [Link]

-

BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. BMG LABTECH. [Link]

-

News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

-

Kufareva, I., et al. (2017). Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. Journal of Medicinal Chemistry, 60(10), 4218-4229. [Link]

-

Rusu, A., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

-

Eurofins Discovery. (2023). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. YouTube. [Link]

-

Gozalbes, R., et al. (2008). Development and Experimental Validation of a Docking Strategy for the Generation of Kinase-Targeted Libraries. Journal of Medicinal Chemistry, 51(11), 3124-3132. [Link]

-

Doria, F., et al. (2021). Disentangling the Structure–Activity Relationships of Naphthalene Diimides as Anticancer G-Quadruplex-Targeting Drugs. Journal of Medicinal Chemistry, 64(7), 3618-3641. [Link]

-

ResearchGate. (2016). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. ResearchGate. [Link]

-

Asghar, M. N., et al. (2016). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank, 2016(4), M913. [Link]

-

Al-Suhaimi, K. S., et al. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal. [Link]

-

Zegzouti, H., et al. (2009). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. Assay and Drug Development Technologies, 7(6), 560-572. [Link]

-

Wang, Y., et al. (2024). Multiscale Computational and Pharmacophore-Based Screening of ALK Inhibitors with Experimental Validation. Molecules, 29(10), 2329. [Link]

-

Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. [Link]

-

NIH. (n.d.). Methyl 5-methyl-1-(1H-pyrazol-3-yl)-1H-1,2,3-triazole-4-carboxylate. National Center for Biotechnology Information. [Link]

-

Savitski, M. M., et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences, 104(51), 20281-20286. [Link]

-

Roskoski, R. Jr. (2016). Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. Pharmacological Research, 107, 1-14. [Link]

-

Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

-

Hidaka, H., et al. (1984). Naphthalenesulfonamides as calmodulin antagonists and protein kinase inhibitors. Molecular Pharmacology, 25(3), 571-578. [Link]

-

Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. [Link]

-

Gozalbes, R., et al. (2008). Development and experimental validation of a docking strategy for the generation of kinase-targeted libraries. Journal of Medicinal Chemistry, 51(11), 3124-3132. [Link]

-

Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]

- Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.

-

Taylor & Francis Online. (2021). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 32(3), 421-425. [Link]

-

Business Wire. (2010). DiscoveRx Corporation Acquires KINOMEscan™, Previously Part of Ambit Biosciences. Business Wire. [Link]

-

Drug Target Review. (2018). Application note: Promega's ADP-Glo™ assay. Drug Target Review. [Link]

-

Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. Eurofins Discovery. [Link]

-

HMS LINCS Project. (2018). KINOMEscan data. HMS LINCS Project. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. jchr.org [jchr.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Overcoming Secondary Mutations of Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. youtube.com [youtube.com]

- 13. technologynetworks.com [technologynetworks.com]

- 14. fiercebiotech.com [fiercebiotech.com]

- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 16. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]

- 17. promega.com [promega.com]

- 18. bmglabtech.com [bmglabtech.com]

- 19. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ADP-Glo™ Kinase Assay Protocol [promega.kr]

- 21. drugtargetreview.com [drugtargetreview.com]

- 22. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. news-medical.net [news-medical.net]

- 24. pnas.org [pnas.org]

- 25. bio-protocol.org [bio-protocol.org]

- 26. tandfonline.com [tandfonline.com]

A Technical Guide to the Strategic Synthesis of Methyl 5-(Naphthalen-2-yl)-1H-pyrazole-3-carboxylate: From Starting Materials to Core Scaffold

Abstract

This technical guide provides an in-depth analysis of the synthetic pathway for methyl 5-(naphthalen-2-yl)-1H-pyrazole-3-carboxylate, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Pyrazole scaffolds are privileged structures known for a wide array of biological activities.[1][2][3] This document delineates a robust and efficient two-step synthetic strategy, commencing with a base-catalyzed Claisen condensation to form a key β-diketoester intermediate, followed by a classical Knorr-type cyclocondensation with hydrazine. We will dissect the rationale behind the selection of starting materials, provide detailed, field-proven experimental protocols, and explain the causality behind critical process parameters. This guide is intended for chemical researchers, process chemists, and drug development professionals seeking a comprehensive understanding of the synthesis of substituted pyrazoles.

Strategic Approach: Retrosynthetic Analysis

To devise a logical and efficient synthesis, we begin with a retrosynthetic analysis of the target molecule. The core of the molecule is a 1,3,5-trisubstituted pyrazole. The most reliable and time-honored method for constructing such a scaffold is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][4][5]

This logic dictates the following disconnection:

-

Disconnection of the Pyrazole Ring: The pyrazole ring can be disconnected across the N-N and C3-N2 bonds, revealing two primary synthons: hydrazine and a 1,3-dicarbonyl compound, specifically methyl 4-(naphthalen-2-yl)-2,4-dioxobutanoate . Since the target is a 1H-pyrazole (unsubstituted at the N1 position), unsubstituted hydrazine is the required reagent.

-

Disconnection of the 1,3-Dicarbonyl Intermediate: The β-diketoester intermediate, methyl 4-(naphthalen-2-yl)-2,4-dioxobutanoate, is readily formed via a Claisen condensation . This reaction involves the base-catalyzed acylation of a ketone enolate with an ester. The logical precursors are therefore 2-acetylnaphthalene and an oxalate ester, such as dimethyl oxalate .[4][5][6]

This two-step approach is advantageous due to the commercial availability and cost-effectiveness of the foundational starting materials.

Synthesis of the Key Intermediate: Methyl 4-(naphthalen-2-yl)-2,4-dioxobutanoate

The cornerstone of this synthesis is the efficient construction of the 1,3-dicarbonyl intermediate. The Claisen condensation offers a direct and high-yielding route.

Principle of the Reaction

The Claisen condensation is a carbon-carbon bond-forming reaction between two esters or, in this case, an ester (dimethyl oxalate) and a ketone (2-acetylnaphthalene). The reaction requires a strong base, at least stoichiometric in quantity, to deprotonate the α-carbon of the ketone, forming a nucleophilic enolate. This enolate then attacks one of the electrophilic carbonyl carbons of dimethyl oxalate. Subsequent collapse of the tetrahedral intermediate and a final deprotonation by the base drives the reaction to completion, forming the stable enolate of the β-diketoester product. An acidic workup is required to protonate this enolate and yield the final neutral product.

Analysis of Starting Materials

| Reagent | Molar Mass ( g/mol ) | Role | Key Considerations |

| 2-Acetylnaphthalene | 170.21 | Ketone Substrate | Commercially available solid. Provides the naphthalenyl-keto backbone. Purity should be >98%. |

| Dimethyl Oxalate | 118.09 | Acylating Agent | A white solid, generally more reactive than its diethyl counterpart due to lower steric hindrance.[7] Must be kept dry as it is susceptible to hydrolysis. |

| Sodium Methoxide (NaOMe) | 54.02 | Base | A strong, non-nucleophilic base ideal for this condensation. Using methoxide as the base with a methyl ester prevents transesterification. It is highly hygroscopic and reactive; handle under an inert atmosphere. |

| Anhydrous Solvent | - | Reaction Medium | A non-protic solvent like Toluene, THF, or Diethyl Ether is typically used to ensure the base is not quenched. |

Detailed Experimental Protocol

Objective: To synthesize methyl 4-(naphthalen-2-yl)-2,4-dioxobutanoate via Claisen condensation.

Materials:

-

2-Acetylnaphthalene (1.0 eq)

-

Dimethyl Oxalate (1.2 eq)

-

Sodium Methoxide (1.5 eq)

-

Anhydrous Toluene

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask with reflux condenser and nitrogen inlet

-

Magnetic stirrer and heating mantle

Procedure:

-

Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Maintain the system under a positive pressure of dry nitrogen throughout the reaction.

-

Reagent Addition: To the flask, add 2-acetylnaphthalene (1.0 eq) and anhydrous toluene. Stir until the solid is fully dissolved. Add dimethyl oxalate (1.2 eq) to the solution.

-

Base Addition: While stirring vigorously, carefully add sodium methoxide (1.5 eq) portion-wise to the mixture at room temperature. Causality Note: The portion-wise addition helps to control the initial exotherm of the reaction.

-

Reaction: Heat the reaction mixture to 50-60 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

-

Quenching & Work-up: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding 1 M HCl until the pH of the aqueous layer is ~2-3. Trustworthiness Note: This step protonates the product enolate and neutralizes excess base. The acidic pH ensures the product is in its neutral keto-enol form.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with ethyl acetate. Combine all organic layers.

-

Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution (to remove residual acid), water, and finally brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/hexane) to yield the pure methyl 4-(naphthalen-2-yl)-2,4-dioxobutanoate as a solid.

Cyclocondensation: Formation of the Pyrazole Core

With the key 1,3-dicarbonyl intermediate in hand, the final step is the formation of the stable aromatic pyrazole ring.

Principle of the Reaction

This reaction is a classic cyclocondensation, often referred to as the Knorr pyrazole synthesis.[3] It proceeds via two key steps:

-

Hydrazone Formation: The more nucleophilic nitrogen of hydrazine attacks one of the carbonyl groups of the β-diketoester (typically the more reactive ketone) to form a hydrazone intermediate.

-

Intramolecular Cyclization & Dehydration: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the remaining ester carbonyl. This cyclization is followed by the elimination of a molecule of water and methanol to form the thermodynamically stable aromatic pyrazole ring. Using a protic solvent like ethanol or acetic acid facilitates the necessary proton transfers.

Analysis of Starting Materials

| Reagent | Molar Mass ( g/mol ) | Role | Key Considerations |

| Methyl 4-(naphthalen-2-yl)-2,4-dioxobutanoate | 270.26 | 1,3-Dicarbonyl Substrate | The product from the previous step. Ensure it is dry and pure for optimal results. |

| Hydrazine Hydrate (N₂H₄·H₂O) | 50.06 | N-N Synthon | A common, convenient source of hydrazine. It is a highly toxic and corrosive liquid; always handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. |

| Solvent/Catalyst | - | Reaction Medium | Glacial acetic acid is an excellent choice as it acts as both a solvent and an acid catalyst to promote condensation and dehydration.[3] Ethanol is also a common solvent. |

Detailed Experimental Protocol

Objective: To synthesize methyl 5-(naphthalen-2-yl)-1H-pyrazole-3-carboxylate.

Materials:

-

Methyl 4-(naphthalen-2-yl)-2,4-dioxobutanoate (1.0 eq)

-

Hydrazine Hydrate (1.1 eq)

-

Glacial Acetic Acid

-

Ice-cold water

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

Procedure:

-

Reagent Addition: In a round-bottom flask, dissolve methyl 4-(naphthalen-2-yl)-2,4-dioxobutanoate (1.0 eq) in glacial acetic acid.

-

Hydrazine Addition: To the stirring solution, add hydrazine hydrate (1.1 eq) dropwise at room temperature. An exotherm may be observed.

-

Reaction: Heat the reaction mixture to reflux (approx. 118 °C for acetic acid) and maintain for 2-4 hours. Monitor the reaction by TLC.

-

Precipitation: Upon completion, cool the reaction mixture to room temperature. Slowly pour the reaction mixture into a beaker of ice-cold water with vigorous stirring. The product should precipitate as a solid. Causality Note: The product is poorly soluble in water, leading to its precipitation upon changing the solvent system.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual acetic acid and any water-soluble impurities.

-

Drying & Purification: Dry the solid product under vacuum. If necessary, further purification can be achieved by recrystallization from a suitable solvent like ethanol to afford the final product, methyl 5-(naphthalen-2-yl)-1H-pyrazole-3-carboxylate.

Overall Synthesis Workflow

The complete, optimized process is a streamlined two-step sequence starting from commercially available materials.

Conclusion

The synthesis of methyl 5-(naphthalen-2-yl)-1H-pyrazole-3-carboxylate is reliably achieved through a classical two-step sequence. The foundational starting materials—2-acetylnaphthalene , dimethyl oxalate , and hydrazine —are readily accessible and provide an economical route to this valuable heterocyclic scaffold. The key transformations, a Claisen condensation followed by a Knorr pyrazole synthesis, are robust and well-documented reactions in the organic chemistry repertoire. By carefully controlling reaction conditions and following the validated protocols outlined in this guide, researchers can efficiently produce this target compound for further investigation in pharmaceutical and materials science applications.

References

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved January 24, 2026, from [Link]

-

Schmid, M., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178. Available at: [Link]

-

Schmid, M., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. National Institutes of Health. Available at: [Link]

-

Li, J., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. DOI:10.1039/D4OB01211A. Available at: [Link]

-

Asif, M. (2012). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Crystals, 2(4), 1248-1254. Available at: [Link]

-

ResearchGate. (n.d.). DIETHYL OXALATE AND ACETONE REACTION WITH SUBSEQUENT INTERACTION WITH SUBSTITUTED 7-AMINOINDOLES. Retrieved January 24, 2026, from [Link]

-

Singh, P., et al. (2011). Synthesis and evaluation of chalcone derivatives of 2-acetyl naphthalene for antifungal and antibacterial activity. Der Pharma Chemica, 3(6), 460-466. Available at: [Link]

-

Yusof, Y., et al. (2021). Synthesis of 1-acetyl-3,5-diphenyl-1H-pyrazole from Chalcone. ASM Science Journal, 14. DOI:10.32802/asmscj.2021.644. Available at: [Link]

-

Gomha, S. M., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 138. Available at: [Link]

- Google Patents. (1998). US6143935A - Process for the preparation of 1,3-dicarbonyl compounds.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 5. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US6143935A - Process for the preparation of 1,3-dicarbonyl compounds - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols for Methyl 5-(naphthalen-2-yl)-1H-pyrazole-3-carboxylate in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide for the utilization of methyl 5-(naphthalen-2-yl)-1H-pyrazole-3-carboxylate in cell culture-based assays. Given the novelty of this specific molecule, this guide synthesizes established methodologies for analogous pyrazole derivatives to propose a robust framework for its initial characterization and application. The protocols herein are designed to be self-validating, enabling researchers to ascertain the compound's cytotoxic profile and subsequently investigate its potential as an anticancer or anti-inflammatory agent.

The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The inclusion of a naphthalene moiety suggests potential interactions with targets that recognize planar aromatic systems, possibly influencing activities such as DNA intercalation or binding to hydrophobic pockets of enzymes. Notably, structurally related compounds containing both pyrazole and naphthalene motifs have been investigated as potential antitumor agents and inhibitors of the epidermal growth factor receptor (EGFR).[3] Another similar molecule, S1RA (E-52862), which features a 1-(naphthalen-2-yl)-pyrazole core, has been identified as a potent and selective sigma-1 (σ1) receptor antagonist, indicating a potential for neurological applications.[4]

This guide will first address the essential preliminary steps of safety, handling, and solubilization, followed by a foundational protocol for determining the cytotoxic concentration range. Subsequently, detailed experimental protocols for assessing anticancer and anti-inflammatory activities are provided, complete with data presentation templates and visualizations of the experimental workflows.

I. Compound Handling and Preparation

Safety Precautions

As with any novel chemical entity, methyl 5-(naphthalen-2-yl)-1H-pyrazole-3-carboxylate should be handled with care.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.

-

Ventilation: Handle the solid compound in a chemical fume hood to avoid inhalation of any fine particulates.

-

Waste Disposal: Dispose of all waste materials (both solid and liquid) in accordance with institutional and local regulations for chemical waste.

Solubility and Stock Solution Preparation

The solubility of a compound is a critical parameter for in vitro studies.[5] Pyrazole-based compounds and those containing naphthalene are often sparingly soluble in aqueous solutions but can typically be dissolved in organic solvents.[1][6]

Recommended Solvent: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution.[1][5]

Protocol for Stock Solution Preparation:

-

Weighing: Accurately weigh a precise amount of methyl 5-(naphthalen-2-yl)-1H-pyrazole-3-carboxylate in a sterile microcentrifuge tube.

-

Dissolution: Add the appropriate volume of sterile, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM). To aid dissolution, which can be slow for naphthalene-containing compounds, vortex the solution thoroughly. If necessary, gentle warming in a 37°C water bath or brief sonication can be applied.[6]

-

Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected storage tube.

-

Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Important Consideration: The final concentration of DMSO in the cell culture medium should be kept to a minimum (ideally ≤0.1%, and not exceeding 0.5%) to prevent solvent-induced cytotoxicity.[1] Always include a vehicle control (medium with the same final concentration of DMSO) in all experiments.

II. Foundational Protocol: Cytotoxicity Assessment

Before investigating the specific biological activities of methyl 5-(naphthalen-2-yl)-1H-pyrazole-3-carboxylate, it is essential to determine its effect on cell viability. This will establish a working concentration range for subsequent mechanistic studies and identify the half-maximal inhibitory concentration (IC50). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[1][7][8]